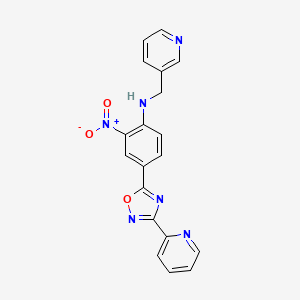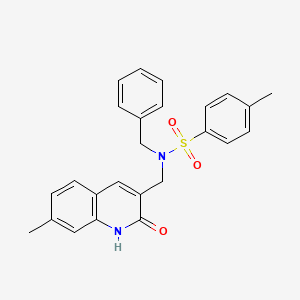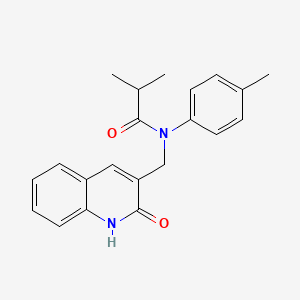
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide, also known as HQMMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HQMMA belongs to the class of isobutyramide derivatives and has a molecular formula of C21H21N2O2.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and is well-tolerated in animal studies. It has been shown to have a high bioavailability and can easily cross the blood-brain barrier. This compound has been found to have a low binding affinity for plasma proteins, which suggests that it can easily reach its target site.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide is its broad-spectrum activity against various cancer cell lines. It has also been found to be effective against drug-resistant cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide. One area of interest is the development of this compound-based prodrugs that can improve its solubility and bioavailability. Another area of interest is the study of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, the use of this compound in the treatment of fungal and bacterial infections is an area that requires further investigation. Overall, this compound has shown great potential as a therapeutic agent and further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide involves the reaction of 2-hydroxy-3-(p-tolyl)propionaldehyde with 8-hydroxyquinoline in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with isobutyryl chloride to obtain this compound. The synthesis method is relatively simple and has been optimized for large-scale production.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isobutyramide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer properties. This compound has been found to be effective against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to have a synergistic effect when used in combination with other anticancer agents.
属性
IUPAC Name |
2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)21(25)23(18-10-8-15(3)9-11-18)13-17-12-16-6-4-5-7-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVIDGVUDKWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

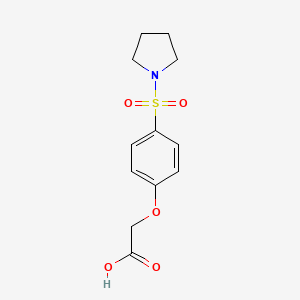
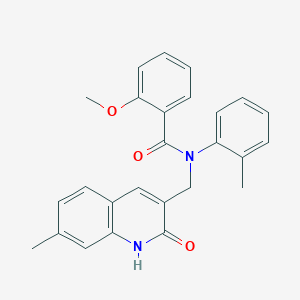
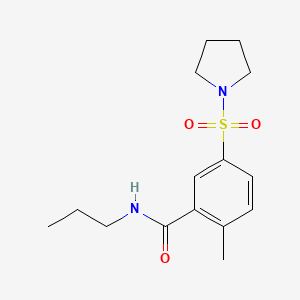

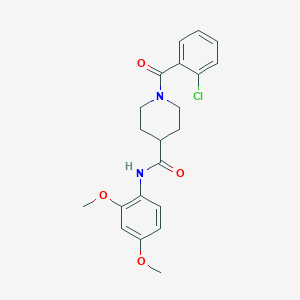
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)
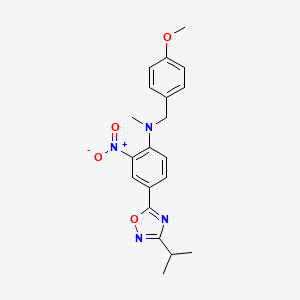
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
